Product packaging for 3-Fluoropiperidine-3-carboxylic acid(Cat. No.:CAS No. 147727-13-7)

3-Fluoropiperidine-3-carboxylic acid

Cat. No.: B587621
CAS No.: 147727-13-7
M. Wt: 147.149
InChI Key: KSIRIZKXXISPRE-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Fluorinated piperidines are recognized as indispensable components in pharmaceuticals and agrochemicals, with about 20% of all marketed drugs containing at least one fluorine substituent . The incorporation of fluorine into aliphatic N-heterocycles like piperidine is a powerful strategy to fine-tune the pharmacokinetic and physicochemical properties of lead compounds, potentially improving their metabolic stability, membrane permeability, and bioavailability . This compound is of particular interest due to its dual functionalization with both a carboxylic acid and a fluorine atom on the same carbon center. It can be used as a potential bioisostere for carboxylic acids, a approach that can help modulate properties like acidity (pKa) and lipophilicity (logD) . The stereochemistry and three-dimensional conformation of the piperidine ring, which can be significantly influenced by the fluorine substituent, are critical factors in biological activity and receptor binding . Researchers can leverage this chemical scaffold in the synthesis of more complex target molecules, including analogues of commercial drugs, for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FNO2 B587621 3-Fluoropiperidine-3-carboxylic acid CAS No. 147727-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRIZKXXISPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665663
Record name 3-Fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147727-13-7
Record name 3-Fluoropiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoropiperidine 3 Carboxylic Acid Derivatives

Established Synthetic Routes to Fluorinated Piperidine (B6355638) Rings

Traditional methods for constructing the fluorinated piperidine core often involve either the introduction of fluorine onto a pre-existing piperidine ring or the cyclization of a fluorinated acyclic precursor.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common strategy for the synthesis of monofluorinated piperidine derivatives. rsc.org This approach typically requires the careful preparation of pre-functionalized piperidine precursors, such as β-amino esters or related substrates, which can generate a nucleophilic enolate or enamine equivalent. This intermediate then reacts with an electrophilic fluorine source.

Commonly used electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). The reaction mechanism involves the attack of the carbanion or enolate on the electrophilic fluorine atom of the reagent. For instance, the fluorination of piperidine-3-carboxylate derivatives can be achieved by generating the corresponding enolate with a suitable base, followed by quenching with an electrophilic fluorine source. Convenient synthetic routes to various fluorinated piperidine analogs, including 3-carboxy-3-fluoro derivatives, have been developed using commercially available fluorination agents. researchgate.net

Hypervalent iodine reagents have also emerged as powerful tools for fluorocyclization reactions to produce 3-fluoropiperidines. arkat-usa.org For example, the cyclization of alkenyl N-tosylamides can be promoted by aryliodine(III) dicarboxylates activated with boron trifluoride (BF3). arkat-usa.org This method can suffer from selectivity issues, but it represents an important strategy for constructing the 3-fluoropiperidine (B1141850) ring system.

Table 1: Examples of Electrophilic Fluorination Approaches
Precursor TypeFluorinating ReagentKey Features
Piperidine-3-carboxylateSelectfluor®, NFSIRequires pre-functionalized substrate; enolate formation needed. rsc.orgresearchgate.net
Alkenyl N-tosylamidesArI(III) dicarboxylates / BF3Fluorocyclization method; potential selectivity issues. arkat-usa.org
Cyclopropanes1-fluoro-N-acetylbenziodazoleIntramolecular ring expansion fluorination with high regio- and diastereoselectivity. arkat-usa.org

Palladium-Catalyzed Annulation Strategies

Palladium-catalyzed reactions offer powerful methods for ring formation and C-H functionalization, providing access to complex piperidine scaffolds. nih.govnih.gov Annulation strategies can involve the coupling of multiple components to construct the piperidine ring in a single transformation. For instance, palladium-catalyzed three-component reactions involving multiple C-H activations have been developed to create fused heterocyclic systems.

A notable advanced approach is the palladium-catalyzed transannular C-H functionalization of alicyclic amines. nih.gov This method leverages the boat conformation of the substrate to direct the functionalization of C-H bonds at positions remote from the nitrogen atom. While this has been demonstrated for arylation, the principle could be extended to the synthesis of complex piperidine derivatives. For example, a palladium-catalyzed protocol for the direct remote C5-arylation of 3-aminopiperidine has been developed, yielding cis-3,5-disubstituted piperidines. scispace.com

Reductive Cyclization Techniques for Piperidine Ring Formation

Reductive cyclization is a robust and widely used method for the formation of the piperidine ring. A common approach is the hydrogenation of substituted pyridine (B92270) precursors. acs.org This method often employs transition metal catalysts, such as palladium on carbon (Pd/C), under hydrogen pressure. The hydrogenation of a suitably substituted fluoropyridine could, in principle, yield a fluoropiperidine derivative. A protocol using a common heterogeneous palladium catalyst has been shown to selectively reduce fluoropyridines. acs.org

Intramolecular reductive cyclization of acyclic precursors is another powerful strategy. This can involve the cyclization of amino aldehydes, amino ketones, or diketoximes. rsc.orgtandfonline.comtandfonline.com For example, a one-pot synthesis of 2,3-substituted piperidines has been reported via an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org Electrosynthesis has also been explored, with the electroreductive cyclization of imines with terminal dihaloalkanes providing piperidine derivatives in a flow microreactor, offering a greener alternative to some traditional methods. nih.gov

Advanced and Stereoselective Synthesis

The biological activity of 3-fluoropiperidine-3-carboxylic acid derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis via Biocatalytic Desymmetrization

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Biocatalytic desymmetrization of a prochiral or meso-starting material can provide access to chiral building blocks with high enantiomeric excess.

A significant advancement in this area is the synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, achieved through a large-scale biocatalytic desymmetrization. acs.orgacs.org This process involved the enzymatic hydrolysis of a meso-diester, where enzymes like pig liver esterase and Candida cylindracea lipase (B570770) were initially screened. acs.org The process was optimized to achieve high conversion and enantiomeric excess, demonstrating the scalability of biocatalytic methods for producing chiral fluorinated piperidines. acs.org Another example involves the use of γ-butyrobetaine hydroxylase (BBOX), an oxygenase that can catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, also provide a general route for the asymmetric dearomatization of activated pyridines to prepare stereochemically defined piperidines. nih.gov

Table 2: Biocatalytic Desymmetrization for Chiral Piperidine Synthesis
SubstrateEnzyme/BiocatalystProductKey OutcomeReference
meso-1-((benzyloxy)carbonyl)piperidine-3,5-dicarboxylateLipase(3S,5S)-1-((benzyloxy)carbonyl)-5-hydroxypiperidine-3-carboxylic acidHigh enantiomeric excess (>96% ee) on a large scale. acs.org
Achiral N,N-dialkyl piperidine-4-carboxylatesγ-Butyrobetaine hydroxylase (BBOX)Chiral hydroxylated piperidine-4-carboxylatesOxidative desymmetrization to create two or three stereogenic centers. nih.gov
N-substituted tetrahydropyridinesAmine oxidase/ene imine reductaseStereo-defined 3- and 3,4-substituted piperidinesStereoselective one-pot cascade. nih.gov

Diastereoselective Synthesis through Controlled Reaction Conditions

Achieving diastereoselectivity in the synthesis of polysubstituted piperidines is a significant challenge. The relative stereochemistry of the substituents can be controlled by careful selection of reaction conditions, reagents, and substrates. tandfonline.comresearchgate.net

In electrophilic fluorination reactions, the diastereoselectivity can be influenced by the nature of the substrate and the fluorinating agent. For instance, intramolecular ring expansion fluorination of certain cyclopropanes has been shown to proceed with outstanding diastereoselectivity, favoring the cis isomer. arkat-usa.org

Reductive cyclization methods can also be highly diastereoselective. The intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride has been shown to produce highly substituted N-hydroxypiperidines as a single diastereomer. tandfonline.com Similarly, diastereoselective protocols for the synthesis of 2,3-disubstituted morpholine-2-carboxylic acid derivatives, which are structurally related to the target compound, have been developed where the key step for controlling the stereochemistry is the condensation between a lactone and an imine. nih.gov Lewis acid-catalyzed reactions of vinyldiazo esters with nitrones have also been reported to yield highly functionalized isoxazolidines with high diastereoselectivity. cardiff.ac.uk These strategies highlight the importance of reagent and catalyst control in directing the stereochemical outcome of cyclization reactions.

Flow Photochemical Decarboxylative Fluorination Methods

A modern and efficient approach for the introduction of a fluorine atom at the C3 position of the piperidine ring is through photochemical decarboxylative fluorination, a method that is particularly well-suited to continuous flow chemistry. chemistryviews.orgresearchgate.net This technique offers a mild and regioselective pathway to generate the desired fluorinated product from a readily available carboxylic acid precursor. acs.orgnih.govorganic-chemistry.orgnih.gov

The general mechanism for this transformation involves the generation of a radical intermediate from a carboxylic acid derivative under photoredox catalysis. nih.govnih.gov In a typical setup, an N-protected piperidine-3-carboxylic acid is subjected to visible light irradiation in the presence of a photocatalyst and a fluorine source, such as Selectfluor®. acs.orgnih.govorganic-chemistry.org The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process, leading to the formation of a carboxyl radical from the piperidine-3-carboxylate. This carboxyl radical readily undergoes decarboxylation to generate an alkyl radical at the C3 position of the piperidine ring. The resulting radical then abstracts a fluorine atom from the fluorinating agent to yield the 3-fluoropiperidine product. nih.gov

The use of continuous flow reactors for this photochemical reaction presents several advantages over traditional batch processes. chemistryviews.orgnih.gov Flow chemistry allows for precise control over reaction parameters such as residence time, temperature, and light intensity, leading to improved reaction efficiency and selectivity. The high surface-area-to-volume ratio in microreactors ensures uniform irradiation of the reaction mixture, which is often a challenge in scaled-up batch photochemical reactions. researchgate.net This enhanced control minimizes the formation of side products and can lead to higher yields. A representative flow synthesis of fluorinated α-amino acids involves a photooxidative cyanation followed by hydrolysis, demonstrating the power of flow chemistry in handling reactive intermediates. chemistryviews.orgresearchgate.net

A schematic representation of a photochemical decarboxylative fluorination in a flow setup is depicted below:

Table 1: Key Features of Flow Photochemical Decarboxylative Fluorination

Feature Description Reference
Reaction Type Photoredox-catalyzed decarboxylative fluorination acs.orgnih.gov
Starting Material N-protected piperidine-3-carboxylic acid researchgate.net
Key Reagents Photocatalyst (e.g., Iridium or Ruthenium complexes), Fluorinating agent (e.g., Selectfluor®) acs.orgnih.gov
Energy Source Visible light (e.g., blue LEDs) nih.gov
Advantages of Flow Precise control, uniform irradiation, improved safety, and scalability chemistryviews.orgresearchgate.net

| Example Application | Synthesis of a piperidine building block via photochemical decarboxylative fluorination | researchgate.net |

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives often involves multiple steps, necessitating the use of protecting groups for the amine and carboxylic acid functionalities to ensure chemoselectivity.

Orthogonal Protection Strategies for Multi-Step Synthesis

Orthogonal protection is a critical strategy in the multi-step synthesis of complex molecules like derivatives of this compound. This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential modification of different functional groups within the molecule. mdpi.comresearchgate.net

In the context of this compound, the nitrogen atom of the piperidine ring and the carboxylic acid group must be protected. Common protecting groups for the amine functionality include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the carboxylic acid is often protected as an ester, such as a methyl or ethyl ester. nih.govnih.gov The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the orthogonality of their deprotection conditions.

For instance, a Boc group, which is labile under acidic conditions (e.g., trifluoroacetic acid), can be used to protect the piperidine nitrogen, while a benzyl (B1604629) ester can protect the carboxylic acid. The benzyl ester is stable to acidic conditions but can be removed by hydrogenolysis. This orthogonality allows for the selective deprotection of either the amine or the carboxylic acid, facilitating further synthetic transformations at the desired position.

Table 2: Common Orthogonal Protecting Group Pairs for Amino Acids

Amine Protecting Group Deprotection Condition Carboxyl Protecting Group Deprotection Condition Reference
Boc (tert-butoxycarbonyl) Acidic (e.g., TFA, HCl) Benzyl ester Hydrogenolysis (H₂, Pd/C) researchgate.net
Fmoc (9-fluorenylmethoxycarbonyl) Basic (e.g., piperidine) tert-Butyl ester Acidic (e.g., TFA) researchgate.net

Sequential Deprotection Methodologies

Sequential deprotection is the practical application of an orthogonal protection strategy, where protecting groups are removed in a specific order to unmask reactive sites for subsequent reactions. This is a cornerstone of synthesizing complex derivatives of this compound.

Consider a scenario where an N-Boc protected this compound methyl ester is the starting material. If the desired modification is at the carboxylic acid, the methyl ester can be selectively hydrolyzed under basic conditions (saponification) without affecting the acid-labile Boc group. The resulting free carboxylic acid can then undergo various transformations, such as amide bond formation. Subsequently, the Boc group can be removed with an acid like TFA to liberate the piperidine nitrogen for further functionalization. sigmaaldrich.com

Conversely, if the initial modification is desired at the nitrogen, the Boc group can be removed first under acidic conditions, leaving the methyl ester intact. The free amine can then be, for example, acylated or alkylated. Finally, the methyl ester can be hydrolyzed to yield the final product. The ability to perform these deprotections sequentially and with high selectivity is crucial for the successful synthesis of complex target molecules. The deprotection of N-Boc protected amino acids can also be achieved under thermolytic conditions in continuous flow, offering an alternative to acidic hydrolysis. nih.govmdpi.comresearchgate.net

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic route for this compound derivatives from the laboratory to an industrial scale presents several challenges that require careful process optimization. nih.govresearchgate.netidw-online.demdpi.com

For photochemical reactions, such as the decarboxylative fluorination discussed earlier, scalability is a primary concern. researchgate.net Uniform light penetration is difficult to achieve in large batch reactors, which can lead to incomplete reactions and the formation of impurities. The adoption of continuous flow reactors is a key strategy to overcome this limitation. chemistryviews.org Flow systems allow for consistent and efficient irradiation, leading to better reproducibility and higher yields on a larger scale. Process parameters such as flow rate, reactor geometry, light source, and quantum yield must be carefully optimized to ensure an efficient and safe process.

Other critical factors for industrial scale-up include:

Reagent Cost and Availability: The cost-effectiveness of starting materials, reagents, and catalysts is paramount for commercial viability.

Process Safety: The potential hazards associated with reagents and reaction conditions (e.g., exotherms, toxic byproducts) must be thoroughly assessed and mitigated.

Work-up and Purification: The isolation and purification of the final product should be efficient and scalable, minimizing the use of chromatography where possible.

Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste and using greener solvents and reagents.

Optimization of reaction conditions, such as temperature, pressure, reaction time, and catalyst loading, is essential to maximize yield and purity while minimizing costs and environmental impact. nih.gov For instance, in the synthesis of fluorinated piperidines, the choice of catalyst and reaction conditions can significantly impact the diastereoselectivity of the product. nih.gov

Table 3: Key Considerations for Industrial Scale-Up

Consideration Key Aspects for Optimization Reference
Reaction Technology Transition from batch to continuous flow for photochemical steps to ensure uniform irradiation and better control. chemistryviews.orgresearchgate.net
Reagent Selection Use of cost-effective and readily available starting materials and reagents. idw-online.de
Safety Hazard analysis of the process, including thermal stability and potential for runaway reactions. mdpi.com
Purification Development of scalable purification methods like crystallization or distillation over chromatography. nih.gov

| Process Parameters | Optimization of temperature, pressure, concentration, and catalyst loading to improve yield and throughput. | researchgate.net |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, and reduction to the corresponding primary alcohol.

The conversion of the carboxylic acid in this compound systems to esters and amides is a fundamental transformation for creating derivatives with altered physicochemical properties. These reactions typically require prior protection of the piperidine nitrogen to prevent competing side reactions, such as N-acylation.

Esterification: Standard acid-catalyzed esterification methods, like the Fischer-Speier esterification, can be employed. libretexts.org This involves reacting the N-protected this compound with an alcohol in the presence of a strong acid catalyst. Alternatively, to avoid the harsh acidic conditions that could affect other parts of the molecule, coupling agents are frequently used. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions. nih.gov

Amidation: The formation of amide bonds is crucial for building larger molecular scaffolds, particularly in medicinal chemistry. Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling reagents are standard practice. nih.gov A wide array of phosphonium-based (e.g., PyBOP) and uronium-based (e.g., HBTU) reagents are effective for activating the carboxylic acid, allowing it to react with a primary or secondary amine to form the desired amide. chemguide.co.uk A one-pot method for deoxyfluorination and subsequent amide bond formation has also been described using pentafluoropyridine (B1199360) (PFP), which first converts the carboxylic acid to a more reactive acyl fluoride (B91410) intermediate. nih.gov

Table 1: Representative Coupling Agents for Esterification and Amidation

Reaction Type Coupling Agent Additive/Base Typical Solvent Key Features
Esterification EDCI DMAP DCM, DMF Mild conditions, high yield.
Esterification DCC DMAP DCM Forms insoluble DCU byproduct.
Amidation HBTU DIPEA DMF Common in peptide synthesis, low racemization. chemguide.co.uk
Amidation PyBOP DIPEA DMF High efficiency, suitable for hindered substrates. chemguide.co.uk
Amidation Triphosgene Base MeCN Rapid activation to acid chloride in flow chemistry. researchgate.net

This table presents common reagents used for the transformation of carboxylic acids. The specific application to this compound would typically require N-protection.

The carboxylic acid group can be reduced to a primary alcohol, yielding (3-fluoropiperidin-3-yl)methanol. nih.gov This transformation requires potent reducing agents due to the low electrophilicity of the carboxylate anion that forms under basic conditions.

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk It's important to note that LiAlH₄ will also reduce other functional groups like esters and amides.

Borane (B79455) complexes, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also widely used for the reduction of carboxylic acids. commonorganicchemistry.com A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids while typically leaving esters and many other functional groups intact. commonorganicchemistry.com The reaction proceeds through a triacyloxyborane intermediate which is subsequently hydrolyzed during workup to release the primary alcohol. The use of BH₃-NH₃ catalyzed by TiCl₄ has also been reported for the reduction of acids to alcohols. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be used if the acid is first activated, for instance, as a hydroxybenzotriazole (B1436442) ester. organic-chemistry.orgchemistrysteps.com

Table 2: Common Reducing Agents for Carboxylic Acids

Reagent Typical Solvent Workup Selectivity Notes
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂O Acidic (e.g., dil. H₂SO₄) Powerful, unselective; reduces esters, amides, etc. libretexts.orgchemguide.co.uk
Borane-THF (BH₃·THF) THF Neutral or acidic Chemoselective for carboxylic acids over esters. commonorganicchemistry.com
Borane-Dimethyl Sulfide (BH₃·SMe₂) THF, Toluene (B28343) Neutral or acidic More stable and concentrated than BH₃·THF. commonorganicchemistry.com

Reactions Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation. For many other transformations, this nitrogen must be protected to prevent its interference.

N-Alkylation: The piperidine nitrogen can be alkylated using various electrophilic alkylating agents. A common method involves reacting the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the resulting hydrohalic acid. organic-chemistry.orgvwr.com Reductive amination offers an alternative route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). A direct N-alkylation using a carboxylic acid as the alkyl source, mediated by sodium triacetoxyborohydride, has also been reported. nih.gov

N-Acylation: N-acylation is readily achieved by treating the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. chemistrysteps.com This reaction is often used to install protecting groups (see section 3.2.2) or to synthesize N-acylpiperidine derivatives. For less reactive N-heterocycles, coupling systems like DMAPO/Boc₂O can facilitate direct N-acylation with carboxylic acids. science.gov

In multi-step syntheses, the piperidine nitrogen is typically protected to mask its nucleophilicity and basicity. thermofisher.com The choice of protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps but readily removable under specific, mild conditions. cymitquimica.com

Common nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). bldpharm.com N-Boc protected piperidine carboxylic acids are common synthetic intermediates. thermofisher.com

Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is resistant to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which reduces it to toluene and carbon dioxide, liberating the free amine. bldpharm.com N-Cbz-3-fluoropiperidine-3-carboxylic acid is a commercially available building block. vwr.com

Fmoc Group: Attached using Fmoc-Cl, the Fmoc group is stable to acidic conditions and hydrogenation but is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. cymitquimica.com

The orthogonal nature of these protecting groups (i.e., their removal under different conditions) allows for selective deprotection strategies in complex syntheses. cymitquimica.com

Table 3: Common Nitrogen Protecting Groups for Piperidines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-butoxycarbonyl Boc Boc₂O Strong Acid (e.g., TFA, HCl) Base, Hydrogenation
benzyloxycarbonyl Cbz Cbz-Cl Catalytic Hydrogenation (H₂/Pd) Acid, Base
9-fluorenylmethoxycarbonyl Fmoc Fmoc-Cl Base (e.g., Piperidine) Acid, Hydrogenation

Reactions Involving the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally stable and generally unreactive under standard synthetic conditions. nih.gov This inertness is a significant characteristic of this compound.

Transformations that involve the cleavage of the C-F bond are challenging and require specialized and often harsh conditions or specific catalytic systems that are not typically employed in routine functional group transformations. For instance, while nucleophilic aromatic substitution (SₙAr) can displace fluoride from activated aromatic rings, analogous Sₙ2 displacement of fluoride from an unactivated, sterically hindered tertiary carbon, as in this molecule, is exceedingly difficult. stackexchange.com The fluoride anion is a poor leaving group in protic solvents due to strong solvation, and under anhydrous conditions, its high basicity can promote elimination over substitution. nih.govstackexchange.com

While metalloenzymes have been shown to catalyze C-F bond cleavage, and transition-metal-mediated C-F activation is an active area of research, these methods are not standard laboratory procedures for functional group manipulation. researchgate.netnih.gov Therefore, for most synthetic purposes involving this compound, the C-F bond is considered a robust and non-reactive entity that will remain intact during transformations at the carboxylic acid and piperidine nitrogen moieties.

Chemical Reactivity and Functional Group Transformations of 3 Fluoropiperidine 3 Carboxylic Acid Systems

The reactivity of this compound is characterized by the interplay between the electron-withdrawing fluorine atom, the versatile carboxylic acid moiety, and the piperidine ring itself. This section explores key transformations, including the substitution of the fluorine atom, defluorination reactions, and other modifications of the piperidine ring.

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering nucleophilic substitution of a fluorine atom challenging. However, in specific structural contexts, such as in polyfluoroarenes, nucleophilic aromatic substitution (SNAr) can occur, particularly when the arene core has a low electron density. nih.gov In the case of this compound, the fluorine atom is situated on a saturated, non-aromatic ring, making direct nucleophilic substitution difficult without appropriate activation.

The presence of the electron-withdrawing carboxylic acid group at the C3 position can influence the reactivity of the C-F bond. While direct displacement of the fluoride (B91410) ion is generally unfavorable, intramolecular reactions or reactions involving neighboring group participation might be possible under specific conditions. Research on related α-fluorocarboxylic acids and their derivatives has shown that transformations often proceed via intermediates that circumvent direct nucleophilic attack on the fluorine-bearing carbon. organic-chemistry.orgnih.gov

Table 1: Factors Influencing Nucleophilic Substitution of Fluorine in Piperidine Systems

FactorDescriptionPotential Impact on this compound
Electronic Effects The electron-withdrawing nature of the carboxylic acid group may slightly increase the electrophilicity of the C3 carbon.May render the carbon more susceptible to attack by strong nucleophiles, though the C-F bond strength remains a major barrier.
Steric Hindrance The substituents on the piperidine ring can sterically hinder the approach of a nucleophile to the C3 position.The carboxylic acid group and the piperidine ring itself create a sterically congested environment.
Leaving Group Ability The fluoride ion is a poor leaving group due to its high basicity.This is a primary reason for the low reactivity of alkyl fluorides in SN2 reactions.
Solvent Effects Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles.The choice of solvent could be critical in any potential substitution reaction.

Defluorination, the removal of a fluorine atom, represents a significant transformation for fluorinated organic compounds. For α-fluoro carboxylic acids, both chemical and enzymatic defluorination methods have been explored. researchgate.netacs.org

Enzymatic defluorination offers a milder and more selective alternative. For example, fluoroacetate (B1212596) dehalogenase has been studied for its ability to cleave the C-F bond in fluorocarboxylic acids. researchgate.net The mechanism often involves the enzymatic formation of an intermediate that facilitates the elimination of the fluoride ion. While direct studies on this compound are not prevalent, the principles derived from the study of other fluorinated carboxylic acids suggest that enzymatic defluorination could be a viable transformation, provided an appropriate enzyme can be identified or engineered. researchgate.netacs.org

Aerobic microbial communities have also been shown to be capable of defluorinating certain short-chain fluorinated carboxylic acids. acs.org These processes are often structure-specific, with the efficiency of defluorination depending on the position of the fluorine atom and the presence of other functional groups. acs.org

The piperidine ring in this compound can undergo various transformations, including ring expansion, ring contraction, and further functionalization.

Ring Expansion and Contraction: Ring expansion of piperidine derivatives can be achieved through various synthetic methodologies. For instance, the treatment of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with nucleophiles has been shown to yield 3-substituted piperidines through a ring expansion mechanism. rsc.org While this specific example starts from a pyrrolidine (B122466), analogous strategies could potentially be devised to expand the this compound ring.

Conversely, ring contraction of piperidine derivatives is also a known transformation. For example, 3-hydroxy-3-(trifluoromethyl)piperidines have been shown to undergo ring contraction to form 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate. nih.gov This type of rearrangement is often facilitated by the presence of a good leaving group or a participating neighboring group. The fluorine atom in this compound, being a poor leaving group, might not directly facilitate such a contraction unless first converted to a more suitable group. The use of reagents like diethylaminosulfur trifluoride (DAST) has been shown to induce both ring expansion and contraction in cyclic systems, often proceeding through carbocationic intermediates. arkat-usa.org

Ring Functionalization: Direct functionalization of the piperidine ring at positions other than C3 is a valuable strategy for creating diverse molecular architectures. C-H functionalization has emerged as a powerful tool for the site-selective modification of piperidine rings. nih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.gov

Furthermore, the carboxylic acid group at the C3 position can be used as a handle for further functionalization. For instance, piperidine-4-carboxylic acid has been functionalized and used as a ligand for magnetic nanoparticles, demonstrating the utility of the carboxylic acid group in derivatization. researchgate.net Similarly, the carboxylic acid in the target molecule could be converted to other functional groups such as esters, amides, or alcohols, which could then participate in a wide range of chemical reactions. nih.gov

Table 2: Potential Ring Transformations and Functionalizations

TransformationDescriptionPotential Applicability to this compound
Ring Expansion Conversion of the six-membered piperidine ring to a seven-membered ring.Could potentially be achieved by converting the carboxylic acid to a hydroxymethyl group, followed by rearrangement.
Ring Contraction Conversion of the piperidine ring to a five-membered pyrrolidine ring.Might be possible through a rearrangement involving the C3 substituent, potentially after modification of the fluorine or carboxylic acid group.
C-H Functionalization Direct introduction of new functional groups at C-H bonds of the piperidine ring.A promising strategy to introduce substituents at C2, C4, C5, or C6, with regioselectivity guided by catalysts and protecting groups.
Carboxylic Acid Derivatization Conversion of the -COOH group to other functionalities (e.g., esters, amides, alcohols).A straightforward approach to modify the molecule and introduce new reactive sites.

Stereochemical Aspects and Conformational Analysis of 3 Fluoropiperidine 3 Carboxylic Acid

Stereoisomerism and Chirality in Fluoropiperidine Carboxylic Acids

The presence of a fluorine atom and a carboxylic acid group at the same carbon atom (C3) of the piperidine (B6355638) ring creates a chiral center. mnstate.edu This gives rise to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. libretexts.org

Specifically, 3-fluoropiperidine-3-carboxylic acid can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. mnstate.edu These enantiomers are designated as (R)- and (S)-3-fluoropiperidine-3-carboxylic acid based on the Cahn-Ingold-Prelog priority rules. The presence of this chirality is a critical feature, as different enantiomers can exhibit distinct biological activities.

If additional stereocenters are present in the molecule, the number of possible stereoisomers increases, leading to the formation of diastereomers. msu.edu Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. masterorganicchemistry.com For instance, substitution at other positions on the piperidine ring would create diastereomeric relationships between the various stereoisomers.

Assignment of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of fluorinated piperidine carboxylic acids is crucial for understanding their structure-activity relationships. Several analytical techniques are employed for this purpose.

X-ray crystallography is a powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms can be mapped out.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of atoms, which helps in assigning the relative stereochemistry of substituents on the piperidine ring. nih.gov Coupling constants, particularly ³J(¹⁹F, ¹H) values, are also highly informative for deducing the dihedral angles and thus the relative orientation of the fluorine atom and adjacent protons. nih.govresearchgate.net

Chiral chromatography techniques can be used to separate enantiomers, and when combined with a detector that measures optical rotation, can help in assigning the absolute configuration, often by comparison to a standard of known stereochemistry. researchgate.net

Conformational Preferences of Fluorinated Piperidine Rings

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the introduction of a fluorine atom can significantly influence the conformational equilibrium between the two chair forms, where the substituent is either in an axial or equatorial position.

Contrary to the general preference for bulky substituents to occupy the equatorial position in cyclohexane (B81311) rings, fluorinated piperidines often exhibit a preference for the axial conformation of the fluorine atom. researchgate.net This "axial-fluorine preference" is attributed to a combination of stabilizing electronic interactions. nih.gov

One major contributing factor is the charge-dipole interaction between the electron-rich fluorine atom and the positively charged nitrogen atom in protonated piperidinium (B107235) salts (C–F···H–N⁺). nih.govacs.org This electrostatic attraction stabilizes the conformation where the fluorine is axial. acs.org

The conformational preference of the fluorinated piperidine ring is not solely dictated by the fluorine atom but is also influenced by other substituents and protecting groups on the nitrogen atom. nih.govd-nb.info For instance, the presence of bulky N-protecting groups like tert-butoxycarbonyl (Boc) or Pivaloyl (Piv) can shift the conformational equilibrium. nih.gov In some cases, these groups can favor an equatorial orientation of the fluorine atom, especially in less polar solvents. nih.gov

The nature and position of other substituents on the ring also exert a significant influence. For example, in cis-3-fluoro-4-methylpiperidine, steric interactions between the methyl group and the fluorine atom play a major role in determining the preferred conformation. d-nb.info

Solvation effects and the polarity of the solvent are critical in determining the conformational equilibrium of fluorinated piperidines. nih.govd-nb.infonih.gov In polar solvents, the conformer with the larger molecular dipole moment is generally more stabilized. nih.gov

Studies have shown that for some N-protected 3,5-difluoropiperidines, the conformational preference can be inverted by changing the solvent. nih.gov For example, an equatorial preference for the fluorine atoms might be observed in a nonpolar solvent like chloroform, while an axial preference is favored in a polar solvent like DMSO. nih.gov This highlights the dynamic interplay between intramolecular electronic effects and intermolecular interactions with the solvent in dictating the final conformational outcome.

Spectroscopic Techniques for Stereochemical and Conformational Elucidation

A variety of spectroscopic techniques are instrumental in characterizing the stereochemistry and conformational properties of this compound and its derivatives.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for structural characterization. libretexts.orgresearchgate.net In ¹H NMR, the chemical shifts and coupling constants of the ring protons provide valuable information about their chemical environment and spatial relationships. chemicalbook.com The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm). libretexts.org

¹⁹F NMR is particularly crucial for studying fluorinated compounds. The chemical shift of the fluorine atom and its coupling constants to adjacent protons (J-coupling) are sensitive indicators of its electronic environment and dihedral angle, which are directly related to the conformation. rsc.org For instance, large ³J(¹⁹F, ¹H) coupling constants are often indicative of an axial orientation of the fluorine atom. nih.govresearchgate.net

X-ray Crystallography: As mentioned earlier, single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netnih.gov It offers a static picture of the molecule in its crystalline form, which can be used to validate conformational preferences observed in solution by NMR.

Computational Chemistry and Mechanistic Insights for 3 Fluoropiperidine 3 Carboxylic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost with accuracy for systems of this size. nih.gov It is widely used to optimize molecular geometries, determine electronic structures, and calculate thermochemical properties. osti.gov For molecules containing both amine and carboxylic acid functionalities, DFT methods like B3LYP or M06-2X with a basis set such as 6-31+G(d,p) are commonly employed to achieve reliable predictions of molecular properties and pKa values. acs.orgrsc.org

A crucial aspect of understanding a molecule's reactivity is the study of the energy barriers for its potential reaction pathways. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating the activation energy required for a chemical transformation to occur. rsc.org For 3-fluoropiperidine-3-carboxylic acid, this could involve modeling reactions such as decarboxylation, amide bond formation, or reactions involving the fluorine substituent. While specific studies on this compound are not available, the general methodology involves locating the transition state structure connecting reactants and products and calculating its energy relative to the starting materials. rsc.org This provides quantitative insight into reaction kinetics.

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations provide detailed information about the distribution of electrons within this compound. Analyses such as Natural Bond Orbital (NBO) theory can be used to investigate charge distribution, orbital interactions, and the nature of chemical bonds. researchgate.net For this molecule, such an analysis would reveal the influence of the electronegative fluorine atom and the electron-withdrawing carboxylic acid group on the electron density of the piperidine (B6355638) ring and the nitrogen atom's basicity.

Molecular Dynamics Simulations to Model Solvation Effects

The behavior of a molecule can be significantly influenced by its solvent environment. Molecular Dynamics (MD) simulations are a powerful tool to model the explicit interactions between a solute and solvent molecules over time. arxiv.orgmdpi.com By simulating the motion of all atoms in the system, MD can provide insights into how solvation affects the conformational stability and dynamics of this compound. wur.nl

For this compound, MD simulations in an aqueous environment would be critical to understanding how water molecules interact with the carboxylic acid and amine groups through hydrogen bonding, and how these interactions influence the preferred conformation of the piperidine ring. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation. arxiv.org

Theoretical Studies on Conformational Behavior

The three-dimensional shape, or conformation, of a piperidine ring is a key factor in its chemical and biological function. For substituted piperidines, the substituents can exist in either an axial or equatorial position, and the energy difference between these conformers determines the molecule's preferred shape. Theoretical studies on the simpler 3-fluoropiperidine (B1141850) have shown a strong preference for the fluorine atom to be in the axial position, a counterintuitive finding when compared to typical cyclohexane (B81311) systems. acs.org

The preference for an axial fluorine in protonated 3-fluoropiperidine derivatives has been largely attributed to stabilizing electronic effects. acs.org Two key interactions identified through computational studies are:

Charge-Dipole Interactions: A stabilizing electrostatic interaction occurs between the positive charge on the protonated nitrogen atom and the negative end of the C-F bond dipole when the fluorine is in the axial position.

Hyperconjugation: This involves the donation of electron density from anti-periplanar C-H bonds into the antibonding orbital (σ*) of the C-F bond. This stereoelectronic effect further stabilizes the axial conformer. acs.orgwur.nl

For this compound, a similar computational analysis would be necessary to determine how the additional carboxylic acid group at C3 modulates these electronic effects and influences the conformational equilibrium.

While electronic interactions are often dominant, other factors also contribute to conformational preference. acs.org

Steric Repulsion: This is the classic destabilizing effect caused by the spatial clash between atoms. In the case of an axial substituent, there is potential for 1,3-diaxial steric strain with the axial hydrogens on the ring. DFT calculations can quantify the energetic cost of this repulsion. acs.orgwur.nl

In this compound, the presence of the bulky carboxylic acid group alongside the fluorine atom at the same position would introduce significant and complex steric interactions that would need to be carefully evaluated against the powerful electronic effects to predict the molecule's final conformational preference.

Computational Approaches to Molecular Interactions and Target Binding (General)

Computational chemistry provides a powerful lens for examining the molecular interactions and target-binding potential of this compound at an atomic level. nih.govunipa.it These in silico methods complement experimental studies by predicting molecular properties, simulating dynamic behavior, and elucidating the intricate forces that govern the binding of a ligand to its biological target. nih.govnih.gov For a molecule like this compound, computational approaches are essential for understanding its conformational preferences, electronic properties, and potential interactions within a complex biological environment. nih.gov

A foundational step in the computational analysis of this compound involves the use of quantum chemical calculations, often employing Density Functional Theory (DFT). nih.govacs.org DFT methods are utilized to optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms. nih.gov These calculations can also predict a variety of crucial electronic properties. researchgate.net

Key Computationally-Derived Molecular Properties:

PropertyDescriptionRelevance to Molecular Interactions
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap suggests higher chemical reactivity and a greater ability to accept electrons, which can enhance interactions with biological targets. researchgate.net
Electron Density Distribution Maps the probability of finding an electron in different regions of the molecule.Reveals electron-rich and electron-deficient areas, which are key to predicting electrostatic interactions, including hydrogen and halogen bonds.
pKa Value Predicts the acidity of the carboxylic acid group and the basicity of the piperidine nitrogen.The protonation state at physiological pH is critical for forming ionic interactions and salt bridges with target proteins. nih.gov

This table is interactive. Click on the headers to sort the data.

To understand how this compound might bind to a specific biological target, such as an enzyme or receptor, molecular docking simulations are widely employed. researchgate.netcore.ac.uk This technique predicts the preferred orientation of the ligand when bound to a target protein, generating a binding score that estimates the strength of the interaction. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or cation-π interactions involving the protonated piperidine nitrogen. nih.govacs.org For instance, the piperidine nitrogen can form bidentate salt bridge interactions with carboxylate groups of residues like glutamate (B1630785) and aspartate in a binding pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target complex. nih.govresearchgate.net MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govresearchgate.net These simulations can highlight the frequency and duration of specific interactions, such as hydrogen bonds, and identify the crucial amino acid residues that stabilize the complex. nih.govnih.gov

Common Interactions Investigated by Computational Methods:

Interaction TypeDescriptionPotential Role in Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom.The carboxylic acid and piperidine NH groups are primary hydrogen bond donors/acceptors, crucial for anchoring the ligand in the binding site. acs.org
Ionic Interactions (Salt Bridges) Strong electrostatic attraction between oppositely charged groups.The protonated piperidine nitrogen and the deprotonated carboxylic acid can form strong interactions with charged amino acid residues. nih.gov
Hydrophobic Interactions The tendency of nonpolar groups to aggregate in an aqueous environment.The carbon backbone of the piperidine ring can interact favorably with nonpolar pockets in the target protein. acs.org
Cation-π Interactions An electrostatic interaction between a cation (e.g., the protonated piperidine nitrogen) and the face of an aromatic ring (e.g., from Phenylalanine, Tyrosine, or Tryptophan).Can significantly contribute to the stability of the ligand-protein complex. nih.gov
Halogen Bonds A non-covalent interaction where a halogen atom (Fluorine) acts as an electrophilic species.The fluorine atom can interact with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

This table is interactive. Click on the headers to sort the data.

Furthermore, computational studies on related fluorinated piperidines have revealed that the fluorine atom can significantly influence the molecule's conformational preferences through charge-dipole interactions and hyperconjugation. nih.gov The presence of fluorine can alter the steric and electronic properties of the molecule, which can in turn affect its binding affinity and efficacy. nih.gov By combining these varied computational techniques, researchers can build a comprehensive model of the molecular behavior of this compound, guiding further experimental studies and the rational design of new therapeutic agents. researchgate.netclinmedkaz.org

Applications in Chemical Biology and Drug Design Research

3-Fluoropiperidine-3-carboxylic Acid as a Privileged Scaffold and Building Block

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, and the fluorinated piperidine (B6355638) motif is increasingly recognized as such. This compound and its close analogues are valued as important building blocks in discovery chemistry, prized for their potential to impart favorable properties onto larger, more complex molecules. researchgate.netnih.gov

The true value of a building block is demonstrated by its utility in constructing intricate molecular architectures. 3-Fluoropiperidine (B1141850) derivatives are instrumental in the synthesis of complex N-heterocycles. researchgate.net Methodologies have been developed that allow for the stereospecific construction of highly functionalized six-membered heterocycles from simpler starting materials. researchgate.net For instance, synthetic routes using α-fluoro-β-ketoesters, which can be derived from inexpensive ethyl fluoroacetate (B1212596), provide an economical and convenient source of the crucial fluorine atom, avoiding the need for costly fluorinating agents. researchgate.net The resulting functionalized 3-fluoropiperidine intermediates can then be used in a range of subsequent reactions to generate novel building blocks for the discovery of new bioactive products. researchgate.net

The creation of compound libraries for screening is a cornerstone of modern drug discovery. The carboxylic acid group is one of the most versatile functional handles for this purpose due to the reliability and efficiency of amide bond formation. enamine.net Carboxylic acids are the second-largest category of building blocks available from major suppliers and are extensively used to create vast libraries of compounds for high-throughput screening. enamine.net

The structure of this compound is ideally suited for this application. The carboxylic acid moiety provides a reliable point for chemical ligation, while the fluorinated piperidine core introduces desirable physicochemical properties into each member of the library. enamine.net Methods for the chemoselective functionalization of 3-fluoropiperidine systems allow for the creation of diverse analogues with high diastereocontrol, providing access to a wide array of structurally distinct molecules for biological evaluation. researchgate.net

Impact of Fluorine Substitution on Molecular Properties

The strategic placement of a fluorine atom on the piperidine ring profoundly alters the molecule's electronic and physical properties. This single atomic substitution can be used to fine-tune critical parameters such as basicity, lipophilicity, and metabolic stability, which are key determinants of a drug candidate's pharmacokinetic profile. tandfonline.comnih.gov

The introduction of a highly electronegative fluorine atom near an amino group causes a significant and predictable reduction in its basicity (pKa). nih.govnih.gov This is a crucial tool for medicinal chemists, as reducing the pKa of a basic center can improve membrane permeability and bioavailability while potentially mitigating issues like hERG ion channel inhibition. tandfonline.comcambridgemedchemconsulting.com

The effect is pronounced in cyclic amines like piperidine. cambridgemedchemconsulting.com Studies have shown that introducing a single fluorine atom into an aliphatic amine can lower its pKa by approximately 1.7 units. researchgate.net The stereochemical orientation of the fluorine atom also has a substantial impact; in one study on fluorinated piperidines, an axial fluorine reduced the pKa from 8.8 (for the parent compound) to 7.6, whereas an equatorial fluorine had an even greater effect, lowering the pKa to 6.6. hyphadiscovery.com This allows for precise tuning of a compound's ionization state at physiological pH. tandfonline.com

Table 1: Impact of Fluorine Substitution on Piperidine pKa

CompoundpKaChange from ParentSource
Piperidine (Parent)8.8- hyphadiscovery.com
Piperidine with axial Fluorine7.6-1.2 hyphadiscovery.com
Piperidine with equatorial Fluorine6.6-2.2 hyphadiscovery.com
General Aliphatic Amine~10.7- nih.gov
β-Fluoroamine~9.0-1.7 nih.govresearchgate.net
β,β-Difluoroamine~7.3-3.4 nih.gov

Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. soton.ac.uk The effect of fluorination on lipophilicity is highly context-dependent. nih.gov While fluorination of aromatic rings often leads to an increase in lipophilicity, the effect on aliphatic and heterocyclic systems is more complex. nih.govresearchgate.net

Table 2: Context-Dependent Effect of Fluorination on Lipophilicity (logD 7.4)

Parent CompoundlogD 7.4Fluorinated AnaloguelogD 7.4Change in logDSource
2-(Methylthio)pyridine1.692-(Difluoromethylthio)pyridine1.95+0.26 nih.gov
2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44 nih.gov

A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 family. tandfonline.comnih.gov One of the most effective strategies to enhance metabolic stability is to replace a hydrogen atom at a metabolically vulnerable position with a fluorine atom. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies in Related Fluorinated Piperidine Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. While comprehensive SAR studies centered on this compound as the primary scaffold are not widely available, research on related fluorinated piperidine systems provides valuable insights.

A study on CDK8/19 inhibitors provides a direct comparison of piperidine analogues with varying degrees of fluorination. This comparative analysis is crucial for understanding the specific contribution of fluorine to the molecule's activity and properties.

Compound VariationRelative PotencyKey ObservationReference
Fluorination at C-3 of piperidinePoorly toleratedSuggests that a fluorine atom at this specific position may introduce unfavorable steric or electronic interactions in the context of the CDK8/19 binding pocket. acs.org
Difluorination at C-5 of piperidineWell accommodatedIndicates that fluorination at other positions on the piperidine ring can be beneficial, potentially by altering the conformation or electronic properties in a favorable way. acs.org
cis-Methoxy group at C-5 of piperidineOptimalThis non-fluorinated analogue showed a significant improvement in potency and a reduction in metabolic clearance, highlighting that other substituents can outperform fluorine in this specific molecular context. acs.org

This data underscores that the effect of fluorination is highly context-dependent, and its benefit is not universal. The position of the fluorine atom on the piperidine ring is a critical determinant of its impact on biological activity.

Bioisosteric Replacement Strategies Involving Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many biologically active molecules, often playing a key role in binding to target proteins through ionic interactions and hydrogen bonds. However, its acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. google.com Bioisosteric replacement of the carboxylic acid is a widely used strategy in medicinal chemistry to mitigate these liabilities while retaining or improving biological activity.

During lead optimization, replacing a carboxylic acid with a suitable bioisostere can fine-tune a compound's physicochemical properties. The goal is to identify a group that mimics the key interactions of the carboxylic acid but has improved drug-like characteristics. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. aablocks.com The choice of bioisostere depends on the specific context of the drug target and the desired property modulation. For example, replacing a carboxylic acid with a tetrazole can sometimes increase potency, as was observed in the development of the angiotensin II receptor antagonist, losartan. aablocks.com

Below is a table of common carboxylic acid bioisosteres and their general properties.

BioisostereApproximate pKaKey Features
Carboxylic Acid4-5Strong hydrogen bond donor and acceptor; often ionized at physiological pH.
Tetrazole4.5-5Similar acidity to carboxylic acids; can form similar hydrogen bond networks.
Acyl Sulfonamide4-5Similar acidity to carboxylic acids; can engage in multiple hydrogen bond interactions.
Hydroxamic Acid8-9Moderately acidic; strong metal-chelating properties.
Thiazolidinedione6-7Moderately acidic; planar and relatively lipophilic.

Successful bioisosteric replacement relies on the surrogate's ability to functionally mimic the original group. For a carboxylic acid, this typically means replicating its ability to act as a hydrogen bond donor and acceptor. The geometric arrangement of these interaction points is also crucial. For example, the two nitrogen atoms in a tetrazole ring can be positioned to mimic the hydrogen bonding geometry of the two oxygen atoms in a carboxylate group. google.com

Beyond functional mimicry, bioisosteres offer a powerful tool for tuning physicochemical properties. By selecting a bioisostere with a different pKa, lipophilicity (logP/logD), or metabolic profile, medicinal chemists can address specific liabilities of a lead compound. For instance, if a carboxylic acid-containing drug has poor central nervous system (CNS) penetration due to its ionization at physiological pH, replacing it with a less acidic or more lipophilic bioisostere might improve its ability to cross the blood-brain barrier. google.com This strategic modification is a cornerstone of modern drug design, enabling the transformation of promising hits into viable drug candidates.

Analytical Methodologies and Characterization in Research

Derivatization Techniques for Carboxylic Acid Analysis

Carboxylic acids, including fluorinated amino acids like 3-Fluoropiperidine-3-carboxylic acid, present several challenges for direct analysis using chromatographic methods. nih.gov Key issues include poor retention on commonly used reversed-phase liquid chromatography columns, the absence of a strong chromophore or fluorophore for sensitive UV or fluorescence detection, and weak ionization efficiency in mass spectrometry (MS). nih.govbohrium.com To circumvent these analytical hurdles, chemical derivatization is a frequently employed strategy. nih.govresearchgate.net This process involves chemically modifying the carboxylic acid group to create a new compound (a derivative) with properties more amenable to separation and detection. researchgate.net

The choice of derivatization strategy is dictated by the analytical platform being used, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

For Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for analyzing non-volatile and polar compounds. researchgate.net However, the acidic mobile phases often used for good chromatographic separation can suppress the ionization of carboxylic acids. researchgate.net Derivatization aims to improve ionization efficiency, often by introducing a readily ionizable group, and to increase retention on the chromatographic column. researchgate.netresearchgate.net

Common derivatization reactions for LC-MS analysis of carboxylic acids include:

Amidation: This is one of the most common reaction types for derivatizing carboxylic acids. nih.govbohrium.com It involves reacting the carboxyl group with a primary or secondary amine, often in the presence of an activating agent like a carbodiimide. bohrium.com

Esterification: This reaction converts the carboxylic acid into an ester. While effective, it can sometimes require harsher reaction conditions than amidation. bohrium.com

Hydrazine-based Derivatization: Reagents like nitrophenylhydrazines (e.g., 3-NPH) and Girard's reagent T can react with carboxylic acids under mild conditions to form derivatives with significantly enhanced detection sensitivity. nih.gov For instance, derivatization with Girard's reagent T, which introduces a quaternary ammonium (B1175870) group, can increase sensitivity by several orders of magnitude compared to the underivatized analyte. nih.gov

These strategies effectively enhance the MS signal by improving ionization efficiency, particularly in positive ion mode. nih.gov

Interactive Table: Common Derivatization Reagents for LC-MS Analysis of Carboxylic Acids

Derivatization Reagent ClassExample ReagentTarget Functional GroupPurpose
Primary AminesVariesCarboxylic AcidAmidation; Improves ionization and retention nih.gov
Hydrazines3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidForms hydrazides; Enhances sensitivity nih.gov
HydrazidesGirard's Reagent TCarboxylic AcidIntroduces permanent positive charge; Dramatically increases sensitivity nih.gov
Phenacyl Halidesp-Bromophenacyl Bromide (p-BPB)Carboxylic Acid, Phenolic -OHIntroduces a tag for element-selective detection (e.g., Br via ICP-MS) rsc.org

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high-resolution separation but requires analytes to be volatile and thermally stable. nih.govresearchgate.net The high polarity and low volatility of carboxylic acids necessitate derivatization prior to GC analysis. nih.govlmaleidykla.lt

The most common derivatization methods for GC-MS are:

Silylation: This process replaces the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netlmaleidykla.lt Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used because the reaction by-products are volatile and cause minimal chromatographic interference. lmaleidykla.ltchromforum.org

Alkylation (Esterification): This involves converting the carboxylic acid to a more volatile ester, such as a methyl or butyl ester. nih.govchromforum.org A common method is using boron trifluoride (BF3) in an alcohol like butanol. nih.gov Another approach is derivatization with ethyl chloroformate, which can be performed rapidly in an aqueous medium. uniroma1.it

These derivatizations reduce the polarity and increase the volatility of the acids, allowing them to be analyzed effectively by GC-MS. nih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization ReagentAbbreviationReaction TypePurpose
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFASilylationIncreases volatility and thermal stability nih.govlmaleidykla.lt
Boron Trifluoride / ButanolBF3/ButanolEsterificationIncreases volatility by forming butyl esters nih.gov
Trimethylsilyl-N,N-dimethylcarbamateTMSDMCSilylationIncreases volatility nih.gov
Ethyl ChloroformateECFEsterificationRapid derivatization to form ethyl esters uniroma1.it

The derivatization techniques used for monocarboxylic acids are also applicable to polycarboxylic acids (compounds containing two or more carboxyl groups), though with some considerations. nih.gov For GC analysis, silylation is often more suitable for di- and tri-carboxylic acids than alkylation, as the esterification of multiple carboxyl groups can be difficult to drive to completion. lmaleidykla.lt

In a comparative study of derivatization methods for both mono- and dicarboxylic acids (C2-C14), esterification with BF3/butanol followed by GC-MS analysis yielded the lowest limits of detection for the majority of compounds. nih.gov However, silylation with reagents like BSTFA and TMSDMC was also effective. nih.gov When developing methods for complex mixtures, the presence of highly abundant polycarboxylic acids, such as citric acid in fruit juices, can interfere with the analysis of other target compounds, necessitating careful optimization of the derivatization and extraction process. uniroma1.it

Advanced Spectroscopic Characterization (General)

Beyond chromatographic methods, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of compounds like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. For fluorinated compounds, multinuclear NMR experiments are particularly insightful.

¹H NMR provides information on the number and connectivity of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁹F NMR is crucial for organofluorine compounds, providing direct information about the chemical environment of the fluorine atom. amazonaws.com

A detailed NMR analysis of various fluorinated piperidines has shown that factors like solvent polarity can significantly influence the conformational behavior of the piperidine (B6355638) ring. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. amazonaws.com

For example, the characterization of a derivative of the target molecule, tert-butyl 3-fluoro-3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate, utilized several of these techniques.

Interactive Table: Spectroscopic Data for a Derivative of this compound

TechniqueCompoundKey Findings
¹H NMRtert-butyl 3-fluoro-3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylateSignals corresponding to the piperidine ring protons, the tert-butyl protecting group, and the aromatic ring were identified and assigned. amazonaws.com
¹³C NMRtert-butyl 3-fluoro-3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylateResonances for all unique carbon atoms were observed, including the carbon bearing the fluorine atom, which appeared as a doublet due to C-F coupling. amazonaws.com
¹⁹F NMRtert-butyl 3-fluoro-3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylateA single resonance was observed, confirming the presence of one fluorine atom in the molecule. amazonaws.com
HRMS (EI)tert-butyl 3-fluoro-3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylateThe experimentally determined mass was consistent with the calculated mass for the elemental formula C18H24FNO4, confirming the compound's identity. amazonaws.com

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure, conformation, and identity of fluorinated piperidine derivatives, which is essential for research and development. amazonaws.comnih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The synthesis of fluorinated piperidines has historically been challenging, often involving tedious and impractical multi-step sequences. acs.org Future research will undoubtedly focus on creating more efficient, scalable, and stereoselective synthetic routes to 3-fluoropiperidine-3-carboxylic acid and its derivatives.

A significant advancement has been the development of methods using palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines. nih.govnih.gov This approach allows for the chemoselective reduction of the pyridine (B92270) ring while tolerating other aromatic systems and is effective in the presence of air and moisture. nih.gov Further research could expand upon this, exploring a wider range of catalysts and reaction conditions to improve yields and diastereoselectivity. acs.org For instance, while rhodium catalysts have been used, they sometimes lead to undesirable hydrodefluorination. nih.gov

Future work should also aim to develop enantioselective strategies. One promising direction involves the use of chiral auxiliaries, such as an oxazolidine-substituted pyridine, which can be hydrogenated diastereoselectively and then cleaved to yield enantioenriched fluorinated piperidines. acs.org The development of direct catalytic asymmetric hydrogenation methods would represent a major breakthrough, providing efficient access to specific stereoisomers of this compound, which are crucial for pharmacological applications. Moreover, creating methods for the direct synthesis of fluorinated unnatural amino acids, including β-amino and γ-amino acid variants based on the fluoropiperidine scaffold, remains a high-priority target. nih.gov

Exploration of Underexplored Stereochemical and Conformational Landscapes

The conformational behavior of the piperidine (B6355638) ring is profoundly influenced by the presence of a fluorine atom, and a deep understanding of these effects is critical for molecular design. researchgate.net The fluorine atom at the 3-position can exist in either an axial or equatorial orientation, and this preference is governed by a subtle interplay of various factors, including electrostatic interactions, hyperconjugation, steric repulsion, and solvation effects. nih.govd-nb.info

A notable characteristic of many 3-fluoropiperidine (B1141850) derivatives is the preference for the fluorine atom to adopt an axial position, particularly in protonated species. nih.govd-nb.info This "axial-F preference" is often attributed to stabilizing charge-dipole interactions between the C-F bond dipole and the protonated nitrogen (C–F∙∙∙H–N+). d-nb.info Additionally, hyperconjugative effects, where electron density is donated from anti-periplanar C-H bonds into the antibonding orbitals of the C-F (σC-H→σC-F) and C-N (σC-H→σC-N) bonds, contribute to the stability of the axial conformer. d-nb.info

Computational studies, often using Density Functional Theory (DFT), have been instrumental in dissecting these interactions. researchgate.net Research indicates that solvent polarity plays a major role, with more polar solvents tending to further stabilize the more polar axial conformer. nih.govd-nb.info

Future research should systematically explore how different substituents on the piperidine ring and the nitrogen atom modulate these conformational preferences. While studies have been conducted on various N-protected analogues (e.g., TFA, HCl), a broader range of substitution patterns is yet to be investigated. nih.gov This systematic evaluation will provide a predictive framework for designing conformationally rigid scaffolds, a key strategy in modern drug discovery. researchgate.net

Table 1: Influence of N-Substitution and Solvent on the Conformational Preference of 3-Fluoropiperidine Derivatives This table presents the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers. A positive value indicates a preference for the axial conformer.

CompoundN-SubstituentConditionsΔG (kcal/mol) (Solvent)ΔG (kcal/mol) (Gas Phase)Observed Conformation
3-Fluoropiperidine AnalogueTFACHCl₃+0.1-0.4Axial
3-Fluoropiperidine AnalogueHClH₂O+1.8+4.8Axial
3-Fluoropiperidine AnalogueNHH₂O+0.10.0Axial
cis-3,5-Difluoropiperidine AnalogueTFACHCl₃+0.9-1.4Axial
cis-3,5-Difluoropiperidine AnalogueHClH₂O+3.9+8.6Axial
cis-3,5-Difluoropiperidine AnalogueNHH₂O+0.8-0.3Axial

Data sourced from computational and experimental studies. researchgate.net

Advanced Computational Modeling for Rational Design

Computational chemistry is a powerful tool for accelerating the drug discovery process, and its application to this compound derivatives is a promising future direction. nih.gov Methodologies like molecular docking, de novo design, and virtual screening can be employed to rationally design novel ligands with desired biological activities. nih.govnih.gov

Given the profound impact of fluorine on the conformation of the piperidine ring, computational models must accurately capture these stereoelectronic effects. nih.gov DFT calculations have already proven valuable for predicting the conformational preferences of these molecules. researchgate.netd-nb.info Future work can expand on this by developing more sophisticated force fields for molecular mechanics (MM) and molecular dynamics (MD) simulations that explicitly and accurately account for the effects of fluorination, including the gauche effect and other electrostatic interactions. nih.govbeilstein-journals.org

These advanced models can be used to perform large-scale virtual screening of libraries containing the this compound scaffold against various biological targets. nih.gov By predicting binding modes and affinities, these computational approaches can identify promising hit compounds for further experimental validation, significantly reducing the time and cost of lead discovery. mdpi.com Furthermore, de novo design algorithms can use the this compound fragment to build entirely new molecules tailored to fit the binding pocket of a specific protein target, opening avenues for the discovery of novel therapeutics. nih.gov

Emerging Roles in New Chemical Biology Probes and Advanced Materials

The unique structural and electronic properties of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry, including the development of chemical biology probes and advanced materials.

In chemical biology, the development of targeted molecular probes for fluorescence imaging is a rapidly growing field. nih.gov Derivatives of this compound could be incorporated into peptides or other biomolecules to serve as metabolic labels or to create probes with enhanced properties. researchgate.net The conformational rigidity imparted by the fluorine atom can help in designing peptides with specific secondary structures, such as mixed helices, which could be useful for modulating protein-protein interactions. rsc.org Furthermore, the fluorinated piperidine core could be functionalized with fluorophores to create novel probes for imaging biological processes with high specificity. The strategic placement of fluorine can also be used to tune the probe's membrane permeability and metabolic stability. researchgate.net

In the realm of advanced materials, the incorporation of fluorine is known to bestow unique properties. nih.gov While this area is largely unexplored for this compound, its derivatives could potentially be used as monomers or building blocks for novel polymers. The high polarity of the C-F bond could lead to materials with interesting dielectric properties or altered surface energies. As a chiral, fluorinated building block, it could also find applications in the synthesis of novel chiral materials for catalysis or separation technologies. Further research is needed to explore these possibilities and unlock the full potential of this versatile chemical entity in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoropiperidine-3-carboxylic acid, and how do reaction conditions influence fluorination efficiency?

  • Methodological Answer : The synthesis typically involves fluorination of piperidine-3-carboxylic acid derivatives using fluorinating agents (e.g., DAST, Deoxo-Fluor) under controlled conditions. Temperature (0–60°C) and catalyst selection (e.g., BF₃·Et₂O) are critical for regioselectivity and minimizing side reactions like over-fluorination . For example, highlights that fluorination at the 3-position requires precise stoichiometry to avoid competing reactions at other positions. A stepwise approach—first introducing the carboxylic acid group, followed by fluorination—improves yield (typically 60–75%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for verifying fluorine incorporation and stereochemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity (>95%), while X-ray Diffraction (XRD) resolves crystal structure ambiguities. Thermogravimetric Analysis (TGA) assesses thermal stability, particularly if the compound is used in high-temperature reactions .

Q. How does the fluorine substitution at the 3-position affect the compound’s physicochemical properties?

  • Methodological Answer : Fluorine increases electronegativity, enhancing hydrogen-bonding potential and lipophilicity (logP ~1.2). This improves membrane permeability in biological assays. notes that dual fluorination (as in 5,5-difluoro analogs) further stabilizes the piperidine ring against metabolic degradation, which is relevant for in vivo studies .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). For example, shows fluorinated pyridines exhibit pH-dependent receptor binding. To resolve discrepancies:

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions.
  • Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions .

Q. What strategies optimize the yield and enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess (ee). emphasizes green chemistry approaches, such as using water-tolerant catalysts or ionic liquids, to reduce racemization during carboxylation steps. Microwave-assisted synthesis (100–150°C, 30 min) improves reaction efficiency compared to traditional reflux methods .

Q. How do computational models predict the bioactivity of this compound derivatives, and what are their limitations?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict binding modes. Molecular Dynamics (MD) simulations model membrane penetration. However, and caution that fluorine’s electronegativity can disrupt force field parameters, leading to inaccuracies. Hybrid QM/MM methods are recommended for improved reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.